molecular formula C22H24Cl2F2N4O2S B13060744 [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride

Cat. No.: B13060744
M. Wt: 517.4 g/mol
InChI Key: AQFJECOPBADXTP-UHFFFAOYSA-N
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Description

The compound [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4’-piperidine]-1’-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride is a complex organic molecule that features a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which could be useful in the treatment of various diseases, including cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4’-piperidine]-1’-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride involves multiple stepsThe reaction conditions typically involve the use of strong bases and nucleophiles, as well as specific temperature and pressure conditions to ensure the correct formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions vary depending on the desired reaction but often involve specific solvents and temperature controls .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chloro group could yield a variety of different compounds depending on the nucleophile used .

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand the interaction of spiro compounds with biological targets.

    Medicine: It has potential as a kinase inhibitor, which could be useful in the treatment of diseases like cancer.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4’-piperidine]-1’-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride involves its interaction with kinase enzymes. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt various cellular processes, leading to the death of cancer cells .

Properties

Molecular Formula

C22H24Cl2F2N4O2S

Molecular Weight

517.4 g/mol

IUPAC Name

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C22H23ClF2N4O2S.ClH/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21;/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3;1H

InChI Key

AQFJECOPBADXTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO.Cl

Origin of Product

United States

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